Cas no 2229671-40-1 (4-(4-ethylcyclohexyl)but-3-en-2-one)

4-(4-ethylcyclohexyl)but-3-en-2-one is a versatile compound with significant applications in organic synthesis. This ketone features a unique cyclohexyl substitution, which enhances its reactivity and stability. Its linear structure allows for facile nucleophilic addition reactions, making it an ideal building block in complex molecule construction. The compound's high purity and consistent supply ensure reliable performance in various chemical transformations.
4-(4-ethylcyclohexyl)but-3-en-2-one structure
2229671-40-1 structure
Product Name:4-(4-ethylcyclohexyl)but-3-en-2-one
CAS No:2229671-40-1
MF:C12H20O
MW:180.286603927612
CID:6208266
PubChem ID:165637569
Update Time:2025-07-14

4-(4-ethylcyclohexyl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-ethylcyclohexyl)but-3-en-2-one
    • EN300-2000393
    • 2229671-40-1
    • Inchi: 1S/C12H20O/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h4-5,11-12H,3,6-9H2,1-2H3/b5-4+
    • InChI Key: WVMUGQGALPNTBB-SNAWJCMRSA-N
    • SMILES: O=C(C)/C=C/C1CCC(CC)CC1

Computed Properties

  • Exact Mass: 180.151415257g/mol
  • Monoisotopic Mass: 180.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1Ų

4-(4-ethylcyclohexyl)but-3-en-2-one Pricemore >>

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Additional information on 4-(4-ethylcyclohexyl)but-3-en-2-one

Introduction to 4-(4-ethylcyclohexyl)but-3-en-2-one (CAS No: 2229671-40-1)

4-(4-ethylcyclohexyl)but-3-en-2-one, identified by the Chemical Abstracts Service Number (CAS No) 2229671-40-1, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural framework, exhibits potential applications in various biochemical pathways and synthetic methodologies. Its molecular structure, featuring a conjugated system with an ethylcyclohexyl substituent, makes it a subject of interest for researchers exploring novel synthetic routes and pharmacological activities.

The chemical formula of 4-(4-ethylcyclohexyl)but-3-en-2-one can be represented as C₁₁H₁₈O, reflecting its composition of carbon, hydrogen, and oxygen atoms. The presence of a butenone moiety and an ethyl-substituted cyclohexane ring contributes to its distinct physical and chemical properties. These structural features not only influence its reactivity but also open avenues for its exploration in drug discovery and material science.

In recent years, the study of 4-(4-ethylcyclohexyl)but-3-en-2-one has been influenced by advancements in computational chemistry and high-throughput screening techniques. These methodologies have enabled researchers to predict the compound's behavior in different environments and its potential interactions with biological targets. The compound's ability to participate in Michael additions, aldol reactions, and other organic transformations makes it a valuable intermediate in the synthesis of more complex molecules.

One of the most compelling aspects of 4-(4-ethylcyclohexyl)but-3-en-2-one is its role in the development of bioactive molecules. Researchers have been investigating its derivatives for their potential pharmacological effects, particularly in the context of anti-inflammatory, antimicrobial, and antioxidant properties. The ethylcyclohexyl group provides a lipophilic anchor that can enhance membrane permeability, while the butenone core offers opportunities for further functionalization.

The synthesis of 4-(4-ethylcyclohexyl)but-3-en-2-one has been optimized through various catalytic processes, including transition metal-catalyzed reactions. Palladium and nickel catalysts have been particularly effective in facilitating the formation of carbon-carbon bonds necessary for constructing its framework. These catalytic methods not only improve yield but also reduce the environmental impact of its production.

Recent studies have also highlighted the compound's utility in polymer chemistry. The conjugated double bond system in 4-(4-ethylcyclohexyl)but-3-en-2-one allows it to serve as a monomer or crosslinking agent in the formation of advanced materials. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings, adhesives, and specialty plastics.

The pharmaceutical industry has been particularly interested in exploring 4-(4-ethylcyclohexyl)but-3-en-2-one as a scaffold for drug development. By modifying its structure through functional group interconversion or heterocyclic fusion, researchers aim to create novel compounds with improved pharmacokinetic profiles. The compound's versatility allows it to be incorporated into diverse molecular architectures, providing a rich platform for medicinal chemists.

In conclusion, 4-(4-ethylcyclohexyl)but-3-en-2-one (CAS No: 2229671-40-1) represents a promising compound with multifaceted applications across pharmaceuticals and materials science. Its unique structural attributes enable participation in various chemical transformations, making it a valuable building block for synthetic chemists. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and industrial innovation.

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